5,5,5-Trifluoro-2-oxopentanoic acid

Description

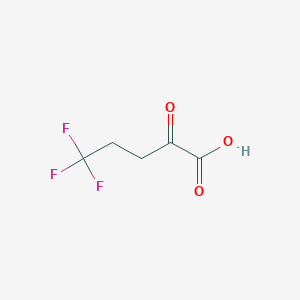

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoro-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O3/c6-5(7,8)2-1-3(9)4(10)11/h1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYYZUYXOGLKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558399 | |

| Record name | 5,5,5-Trifluoro-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118311-18-5 | |

| Record name | 5,5,5-Trifluoro-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5,5,5-Trifluoro-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5,5,5-Trifluoro-2-oxopentanoic acid, a fluorinated alpha-keto acid of interest in medicinal chemistry and drug development. This document summarizes its known physical and chemical characteristics, provides insights into its reactivity, and discusses its potential applications based on the current scientific literature.

Core Chemical Properties

This compound, with the CAS Number 118311-18-5, possesses a unique combination of a terminal trifluoromethyl group and an alpha-keto acid moiety. These functional groups are known to significantly influence the molecule's electronic properties, reactivity, and biological activity.

Physicochemical Data

Quantitative data for this compound and its structural isomer, 5,5,5-Trifluoro-4-oxopentanoic acid, are presented below for comparison. It is important to note that experimentally determined values for the 2-oxo isomer are not widely available in the public domain, and therefore, some data for the 4-oxo isomer is included to provide context.

| Property | This compound | 5,5,5-Trifluoro-4-oxopentanoic acid |

| Molecular Formula | C₅H₅F₃O₃ | C₅H₅F₃O₃ |

| Molecular Weight | 170.09 g/mol [1] | 170.09 g/mol [1][2] |

| CAS Number | 118311-18-5[3] | 684-76-4[2] |

| Boiling Point | 165 °C (Predicted) | 213.1 °C at 760 mmHg (Predicted) |

| Density | 1.426 g/cm³ (Predicted) | Not Available |

| Melting Point | Not Available | Not Available |

| pKa | Not Available | Not Available |

| Solubility | Not Available | Not Available |

Reactivity and Synthetic Considerations

The presence of the electron-withdrawing trifluoromethyl group is expected to increase the electrophilicity of the adjacent carbonyl carbon in the keto group and influence the acidity of the carboxylic acid proton.

Synthesis

A potential synthetic approach could involve the oxidation of a corresponding α-hydroxy acid or the hydrolysis of an α-keto ester, which in turn could be synthesized from a suitable trifluorinated starting material. The synthesis of related fluorinated pentanoic acid derivatives has been described, providing a basis for potential synthetic routes.

Biological Activity and Potential Applications in Drug Development

Alpha-keto acids are a class of compounds with diverse biological activities.[4] The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[5][6]

While specific studies on the biological activity of this compound are limited, the broader class of fluorinated ketones has shown significant potential as enzyme inhibitors.[7][8] Specifically, peptidyl fluoromethyl ketones are known to be potent and selective inhibitors of serine and cysteine proteases, which are implicated in a variety of diseases, including cancer and viral infections.[7][8]

Given its structure, this compound could potentially act as an inhibitor of enzymes that process α-keto acids or as a building block for the synthesis of more complex drug candidates. For instance, α-keto acid analogues are used in the management of chronic kidney disease to reduce the accumulation of nitrogenous waste products.[9][10][11]

The logical workflow for investigating the potential of this compound in a drug discovery context is outlined below.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spec) for this compound are not widely published. However, predicted spectra can be found in chemical databases and serve as a reference for characterization. For instance, commercial suppliers often provide access to analytical data upon request.[12]

Safety and Handling

Safety data sheets (SDS) for this compound and related compounds indicate that they should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14][15] As with many carboxylic acids, it may be corrosive or irritating to the skin and eyes.

The general handling protocol for a chemical of this nature is as follows:

References

- 1. Page loading... [wap.guidechem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | CAS#:118311-18-5 | Chemsrc [chemsrc.com]

- 4. The Effect of Keto-analogues of Essential Amino Acids in Severe Chronic Uremia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Compound α-keto acid tablet supplementation alleviates chronic kidney disease progression via inhibition of the NF-kB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cphi-online.com [cphi-online.com]

- 11. karger.com [karger.com]

- 12. 684-76-4|5,5,5-Trifluoro-4-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. westliberty.edu [westliberty.edu]

Spectroscopic Profile of 5,5,5-Trifluoro-2-oxopentanoic Acid: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for 5,5,5-Trifluoro-2-oxopentanoic acid, a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data based on the analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable reference for the characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from similar molecules, including 2-oxopentanoic acid and other trifluorinated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.8 | Triplet of Quartets (tq) | 2H | H-4 |

| ~3.0 - 3.3 | Triplet (t) | 2H | H-3 |

| ~10.0 - 12.0 | Singlet (s) | 1H | -COOH |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | C-2 (Ketone C=O) |

| ~160 - 165 | C-1 (Carboxylic Acid C=O) |

| ~120 - 125 (quartet) | C-5 (-CF₃) |

| ~30 - 35 (quartet) | C-4 |

| ~25 - 30 | C-3 |

¹⁹F NMR (Fluorine NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | Triplet (t) | -CF₃ |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 170.02 | [M]⁺ (Molecular Ion) |

| 125.02 | [M - COOH]⁺ |

| 97.02 | [M - COOH - CO]⁺ |

| 69.00 | [CF₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Carboxylic acid stretch |

| 1710-1740 | C=O | Ketone stretch |

| 1680-1710 | C=O | Carboxylic acid stretch |

| 1100-1300 | C-F | Stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for small molecule NMR analysis would be employed.[1][2][3]

-

Sample Preparation : 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[3] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition : The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[3] For ¹⁹F NMR, a dedicated probe or a broadband probe tuned to the fluorine frequency is used.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are common techniques for the analysis of organic acids.[4][5][6]

-

Sample Preparation : The sample can be analyzed directly or after derivatization (e.g., silylation) to increase its volatility for GC-MS.[7] For LC-MS, the sample is dissolved in a suitable solvent compatible with the mobile phase.

-

Instrumentation :

-

GC-MS : The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.[4][5]

-

LC-MS : The sample is injected into a liquid chromatograph and separated on a column before entering the mass spectrometer.[6]

-

-

Ionization : Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

-

Data Analysis : The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups.[8][9]

-

Sample Preparation : The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), a KBr pellet (for solids), or in solution.

-

Data Acquisition : The sample is placed in the IR beam of an FTIR spectrometer. The instrument records an interferogram, which is then Fourier transformed to produce the IR spectrum.

-

Data Analysis : The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber. The characteristic absorption bands are then assigned to specific functional groups within the molecule.[8]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Predicted mass spectrometry fragmentation of this compound.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]

- 5. metbio.net [metbio.net]

- 6. agilent.com [agilent.com]

- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. athabascau.ca [athabascau.ca]

- 9. webassign.net [webassign.net]

An In-depth Technical Guide on the Solubility and Stability of 5,5,5-Trifluoro-2-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 5,5,5-Trifluoro-2-oxopentanoic acid is limited. This guide provides a framework based on established scientific methodologies for determining these properties. The experimental protocols described are general best practices and may require optimization for this specific compound.

Executive Summary

This compound is a fluorinated alpha-keto acid of interest in various research and development sectors. Understanding its solubility and stability is paramount for its application in drug discovery, chemical synthesis, and other scientific endeavors. This document outlines the typical experimental procedures used to characterize the solubility and stability profiles of such compounds and provides a template for the presentation of this critical data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅F₃O₃ | N/A |

| Molecular Weight | 170.09 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa | Not available | N/A |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following tables present a template for summarizing the solubility data of this compound in various aqueous and organic solvents.

Table 3.1: Equilibrium Solubility in Aqueous Media at 25 °C

| Solvent (pH) | Solubility (mg/mL) | Solubility (molar) | Method |

| Purified Water | Data not available | Data not available | Shake-flask |

| pH 1.2 (0.1 N HCl) | Data not available | Data not available | Shake-flask |

| pH 4.5 (Acetate Buffer) | Data not available | Data not available | Shake-flask |

| pH 6.8 (Phosphate Buffer) | Data not available | Data not available | Shake-flask |

| pH 7.4 (Phosphate Buffer) | Data not available | Data not available | Shake-flask |

Table 3.2: Solubility in Common Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Classification | Method |

| Methanol | Data not available | Data not available | Shake-flask |

| Ethanol | Data not available | Data not available | Shake-flask |

| Isopropyl Alcohol | Data not available | Data not available | Shake-flask |

| Acetonitrile | Data not available | Data not available | Shake-flask |

| Acetone | Data not available | Data not available | Shake-flask |

| Dichloromethane | Data not available | Data not available | Shake-flask |

| Ethyl Acetate | Data not available | Data not available | Shake-flask |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Shake-flask |

| Tetrahydrofuran (THF) | Data not available | Data not available | Shake-flask |

Stability Profile

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. The following tables outline the expected stability profile of this compound under various stress conditions.

Table 4.1: Summary of Forced Degradation Studies

| Stress Condition | Time | Temperature | % Degradation | Major Degradants |

| Hydrolytic | ||||

| 0.1 N HCl | Data not available | Data not available | Data not available | Data not available |

| Purified Water | Data not available | Data not available | Data not available | Data not available |

| 0.1 N NaOH | Data not available | Data not available | Data not available | Data not available |

| Oxidative | ||||

| 3% H₂O₂ | Data not available | Data not available | Data not available | Data not available |

| Photolytic | ||||

| ICH Option 2 (UV/Vis) | Data not available | Data not available | Data not available | Data not available |

| Thermal | ||||

| Solid State | Data not available | Data not available | Data not available | Data not available |

| In Solution | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Methodology:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is typically performed in triplicate to ensure accuracy.

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Stability Assessment (Forced Degradation)

Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products.

Methodology:

-

Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

-

Base Hydrolysis: The stock solution is mixed with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

-

Oxidation: The stock solution is mixed with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Thermal Degradation: A sample of the stock solution and a sample of the solid compound are exposed to elevated temperatures (e.g., 60-80 °C).

-

Photostability: Samples of the stock solution and the solid compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: All samples are analyzed by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Caption: General Workflow for Forced Degradation Studies.

Potential Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not defined, its structural similarity to endogenous alpha-keto acids suggests potential interactions with metabolic pathways. For example, it could potentially act as a competitive inhibitor or a substrate for enzymes that process alpha-keto acids.

Caption: Hypothetical Interaction with Alpha-Keto Acid Pathways.

Conclusion

The solubility and stability of this compound are critical parameters that require experimental determination for its successful application. This guide provides a comprehensive overview of the standard methodologies and data presentation formats that should be employed in the characterization of this and similar compounds. The execution of these studies will provide the necessary foundation for formulation development, stability assessment, and elucidation of its biological activity.

An In-depth Technical Guide to the Discovery and History of Trifluorinated Keto Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of trifluorinated keto acids and their derivatives, primarily trifluoromethyl ketones (TFMKs). It details the historical context, the evolution of synthetic methodologies, and the critical role these compounds play in modern drug discovery, particularly as enzyme inhibitors. The guide addresses the significant challenge of metabolic instability and the rational design strategies developed to overcome it.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group is particularly valued for its ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Trifluoromethyl ketones (TFMKs), which are potent bioisosteres of carboxylic acids and stable hydrates of trifluorinated keto acids, have emerged as a privileged chemical class. Their powerful electron-withdrawing nature renders the ketone carbonyl highly electrophilic, making them exceptional mimics of the tetrahedral transition states involved in enzymatic reactions, particularly those catalyzed by proteases and deacetylases.

Early History and Discovery

While the broader interest in trifluoromethyl groups for enhancing biological activity gained significant traction following a report by Lehmann in 1958, the synthesis of molecules containing the trifluoroacetyl moiety dates back further. A seminal report in the history of this class of compounds was by Reid and Calvin in 1950 , who described the synthesis of 2-thenoyltrifluoroacetone.[1] This synthesis, achieved through a Claisen condensation of 2-acetylthiophene with ethyl trifluoroacetate, represents one of the earliest practical methods for creating a trifluoromethyl β-diketone, a key subclass of trifluorinated keto acid derivatives.[1] This foundational work paved the way for the exploration of TFMKs as versatile building blocks and functional motifs.

Evolution of Synthetic Methodologies

The synthesis of trifluoromethyl ketones has evolved from classical condensation reactions to sophisticated modern catalytic methods.

Claisen Condensation

The Claisen condensation remains a fundamental and widely used method. It typically involves the reaction of an enolizable ketone or ester with a trifluoroacetylating agent, such as ethyl trifluoroacetate, in the presence of a strong base like sodium ethoxide or sodium hydride.[1][2][3] The reaction proceeds through the formation of a 1,3-dicarbonyl intermediate, which can then be isolated.[2] This method is robust and suitable for preparing multigram quantities of β-diketones bearing a trifluoromethyl group.[1]

Nucleophilic Trifluoromethylation

More direct approaches involve the nucleophilic addition of a trifluoromethyl group to an ester or other carboxylic acid derivative. Modern methods have enabled the use of fluoroform (HCF₃), an inexpensive industrial byproduct, as the trifluoromethyl source.[4][5] These reactions often use a strong base, such as potassium hexamethyldisilazide (KHMDS), to generate the trifluoromethyl anion (CF₃⁻) for subsequent reaction with the ester.[4][5]

Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a powerful tool for generating trifluoromethyl radicals and other reactive intermediates under mild conditions. These methods offer novel pathways for constructing TFMKs. For instance, the direct oxidative addition of a CF₃ group and water to alkynes can be achieved using photoredox catalysis to yield α-trifluoromethyl ketones.[6] Other innovative photoredox strategies include the divergent synthesis from olefins using halotrifluoroacetones as precursors to the trifluoroacetonyl radical.[7]

Application as Reversible Covalent Enzyme Inhibitors

The primary application of TFMKs in drug development is their function as potent, reversible inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases and zinc-dependent histone deacetylases (HDACs).

Mechanism of Protease Inhibition

The key to the inhibitory activity of TFMKs is the high electrophilicity of the carbonyl carbon, induced by the three fluorine atoms.[8] In the active site of a serine or cysteine protease, the nucleophilic hydroxyl (Ser) or thiol (Cys) group attacks this electrophilic carbon.[8][9] This results in the formation of a stable, yet reversible, tetrahedral hemiketal or hemithioketal adduct.[8] This adduct is a mimic of the transition state of peptide bond hydrolysis, binding to the enzyme active site with high affinity and effectively inhibiting its catalytic activity.[4][5]

Caption: Cysteine protease inhibition by a trifluoromethyl ketone (TFMK).

This mechanism has been successfully exploited to design potent inhibitors for various proteases, including cathepsins and viral proteases like the SARS-CoV 3CL protease.[8][10]

The Challenge of Metabolic Instability

Despite their potency, a major obstacle to the clinical development of TFMK-based inhibitors has been their poor metabolic stability. The ketone group is susceptible to in-vivo reduction by NADPH-dependent carbonyl reductases (CBRs), which are abundant cytosolic enzymes.[11][12][13] This metabolic transformation converts the active ketone into an inactive trifluoromethyl alcohol, leading to a short biological half-life (often under 30 minutes) and limiting therapeutic efficacy.[11][14]

A Rational Solution: Trifluoropyruvamides (TFPAs)

To address the challenge of metabolic reduction, a rational design strategy led to the development of trifluoropyruvamides (TFPAs) as metabolically robust TFMK surrogates.[11][15][16] In this design, an additional electron-withdrawing amide group is installed adjacent to the trifluoromethyl ketone.

This modification has two key effects:

-

Stabilization of the Hydrate: The additional inductive effect strongly stabilizes the hydrated (gem-diol) form of the ketone, which is the species that mimics the tetrahedral transition state and binds to the enzyme.[11][15]

-

Resistance to Reduction: This stabilized hydrate is a poor substrate for carbonyl reductases, thereby preventing metabolic inactivation.[11][14]

This innovative approach has successfully produced potent and selective HDAC inhibitors with significantly improved metabolic stability, overcoming the primary limitation of the first-generation TFMK inhibitors.[11][14][16]

Caption: Overcoming metabolic reduction of TFMKs with the TFPA design.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of trifluoromethyl ketones.

Table 1: Representative Yields for TFMK Synthesis

| Synthesis Method | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Claisen Condensation | Enolizable Ketone + Ethyl Trifluoroacetate | β-Diketone | 70-95% | [2] |

| Claisen Condensation | Ethyl Acetate + Ethyl Trifluoroacetate | β-Ketoester | 82-88% | [3][17] |

| Nucleophilic Addition | Methyl Ester + Fluoroform/KHMDS | Aryl TFMK | up to 92% | [4][5] |

| Photoredox Catalysis | Alkyne + CF₃ Source + H₂O | α-TFMK | 45-85% |[6] |

Table 2: Biological Activity of Representative TFMK-based Inhibitors

| Inhibitor Class | Target Enzyme | Metric | Value | Reference |

|---|---|---|---|---|

| Peptidyl TFMK | SARS-CoV 3CL Protease | Kᵢ | 0.3 µM | [8] |

| TFPA-based | Histone Deacetylase 8 (HDAC8) | IC₅₀ | Low Nanomolar | [11][16] |

| Peptidyl TFMK | Cathepsin B | Kᵢ | 7.6 nM | [10] |

| Peptidyl TFMK | Cathepsin C | Kᵢ | 2.1 µM |[18] |

Detailed Experimental Protocols

Protocol: Synthesis of a TFMK via Tandem Claisen Condensation/Retro-Claisen Cleavage[2]

This protocol describes an efficient, one-pot synthesis of trifluoromethyl ketones from enolizable alkyl phenyl ketones and ethyl trifluoroacetate.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous hexane (3x). Add anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Add the enolizable ketone (1.0 equivalent) dropwise to the NaH suspension. Stir the mixture at room temperature for 30 minutes.

-

Condensation: Re-cool the mixture to 0 °C and add ethyl trifluoroacetate (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the desired trifluoromethyl ketone.

Protocol: Synthesis of an α-Trifluoromethyl Ketone via Photoredox Catalysis[6]

This protocol describes the oxidative trifluoromethylation of an alkyne.

-

Reaction Setup: In a 10 mL oven-dried vial equipped with a magnetic stir bar, add the alkyne (1.0 equivalent, 0.2 mmol), Umemoto's reagent (a source of electrophilic CF₃⁺, 1.5 equivalents), and a photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%).

-

Solvent Addition: Add 2.0 mL of a solvent mixture of acetonitrile and water (e.g., 1:1 v/v).

-

Degassing: Seal the vial and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450-460 nm) and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the pure α-trifluoromethyl ketone.

References

- 1. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 2. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 3. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbonyl reductase (NADPH) - Wikipedia [en.wikipedia.org]

- 14. Technology - Metabolically stable HDAC inhibitors with trifluoromethylpyruvamide as metal-binding group [utoledo.technologypublisher.com]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 18. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

5,5,5-Trifluoro-2-oxopentanoic Acid: A Potential Modulator of Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current scientific landscape surrounding 5,5,5-Trifluoro-2-oxopentanoic acid (TFOPA) and its potential role in metabolic pathways. It is important to note that, to date, no direct experimental studies have been published specifically detailing the biological effects or metabolic fate of this compound. This guide, therefore, synthesizes information from related fields of study to provide a foundational resource for researchers interested in investigating the properties and potential applications of TFOPA.

Introduction

This compound (TFOPA) is a fluorinated α-keto acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased bioavailability, and unique biological activities. The trifluoromethyl group (-CF3), in particular, is a common feature in many pharmaceuticals due to its strong electron-withdrawing nature and steric properties. These characteristics make TFOPA an intriguing candidate for investigation as a modulator of metabolic enzymes, particularly those that process α-keto acids.

This guide will explore the chemical properties of TFOPA, delve into its potential role as an inhibitor of the branched-chain α-keto acid dehydrogenase complex (BCKDC), provide generalized experimental protocols for its synthesis and enzymatic evaluation, and present visual workflows to guide future research.

Chemical Properties of this compound

While extensive experimental data for TFOPA is not publicly available, its basic chemical properties can be inferred from its structure.

| Property | Value | Source |

| CAS Number | 118311-18-5 | ChemSrc[1] |

| Molecular Formula | C5H5F3O3 | Inferred from structure |

| Molecular Weight | 170.09 g/mol | Inferred from structure |

| Synonyms | TFOPA |

Potential Role in Metabolic Pathways: Inhibition of the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The structural similarity of TFOPA to the natural substrates of the branched-chain α-keto acid dehydrogenase complex (BCKDC) suggests that it may act as a competitive inhibitor of this crucial enzyme complex. BCKDC catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[2]

The inhibition of BCKDC can lead to an accumulation of BCAAs and their corresponding α-keto acids, a condition associated with the metabolic disorder Maple Syrup Urine Disease.[2] However, controlled inhibition of BCKDC is also being explored as a therapeutic strategy for other conditions.

The rationale for investigating TFOPA as a BCKDC inhibitor is further supported by studies on other α-keto acid analogs. For instance, α-chloroisocaproate has been shown to be a competitive inhibitor of BCKDC with respect to its α-keto acid substrates.[3]

Known Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BCKDK)

While direct inhibitors of the BCKDC catalytic activity are of interest, much research has focused on inhibitors of the BCKDC kinase (BCKDK), which inactivates the complex through phosphorylation. Inhibition of BCKDK leads to a constitutively active BCKDC, promoting BCAA catabolism. The following table summarizes data for a known BCKDK inhibitor.

| Inhibitor | Target | Organism | IC50 | Ki | Notes | Reference |

| α-chloroisocaproate | BCKDC Kinase | Rabbit Liver | 7.5 µM | - | Also inhibits pyruvate dehydrogenase kinase with lower potency (IC50 = 675 µM). | [3] |

| α-chloroisocaproate | BCKDC | Rabbit Liver | - | ~0.5 mM | Competitive inhibitor with respect to α-ketoacid substrates. | [3] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis of TFOPA and for assaying its potential inhibitory activity against BCKDC. These protocols are based on established methods for similar compounds and enzymes and should be adapted and optimized for specific experimental conditions.

Proposed Synthesis of this compound

A plausible synthetic route to TFOPA can be adapted from general methods for the synthesis of α-keto acids. One common approach involves the oxidation of a corresponding α-hydroxy acid or the hydrolysis of an acyl cyanide. A potential starting material could be a fluorinated precursor that can be converted to the desired keto acid.

Example Synthetic Step (Hypothetical):

-

Step 1: Grignard Reaction. React ethyl trifluoroacetate with a suitable Grignard reagent, such as 2-(1,3-dioxolan-2-yl)ethylmagnesium bromide, to introduce the carbon backbone.

-

Step 2: Hydrolysis. Acidic hydrolysis of the resulting product would remove the protecting group and hydrolyze the ester to yield the carboxylic acid and the ketone.

-

Step 3: Purification. The final product would be purified using standard techniques such as column chromatography or recrystallization.

Note: This is a hypothetical pathway and would require experimental validation and optimization.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) Activity Assay

The activity of the BCKDC complex can be measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. This coupled spectrophotometric assay is a common method for determining the kinetics of dehydrogenase enzymes.

Materials:

-

Purified BCKDC enzyme (e.g., from bovine heart mitochondria)

-

Assay Buffer: 30 mM KH2PO4, pH 7.5, 2 mM MgCl2, 1 mM EDTA, 0.1% (v/v) Triton X-100

-

Substrate solution: 10 mM of a branched-chain α-keto acid (e.g., α-ketoisovalerate)

-

Cofactor solution: 2 mM NAD+, 0.4 mM Coenzyme A, 2 mM Thiamine pyrophosphate (TPP)

-

Inhibitor solution: this compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture: In each well of the microplate, combine the assay buffer, cofactor solution, and varying concentrations of the inhibitor (TFOPA).

-

Pre-incubate: Add the purified BCKDC enzyme to each well and pre-incubate the mixture for 5-10 minutes at 37°C to allow for any inhibitor binding to reach equilibrium.

-

Initiate the reaction: Add the substrate solution to each well to start the enzymatic reaction.

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Visualizations

The following diagrams illustrate the potential metabolic context and a hypothetical experimental workflow for investigating this compound.

Caption: Branched-Chain Amino Acid Catabolism and Potential Inhibition by TFOPA.

Caption: Hypothetical Workflow for Investigating TFOPA's Effect on BCKDC.

Conclusion and Future Directions

This compound represents an unexplored molecule with the potential to interact with key metabolic pathways. Based on its structure and the known effects of similar fluorinated compounds, the branched-chain α-keto acid dehydrogenase complex is a primary putative target. The absence of direct studies on TFOPA presents a significant opportunity for novel research.

Future investigations should focus on:

-

Chemical Synthesis and Characterization: Developing a robust and scalable synthesis for TFOPA and thoroughly characterizing its physical and chemical properties.

-

In Vitro Enzymatic Assays: Systematically evaluating the inhibitory activity of TFOPA against BCKDC and other relevant α-keto acid dehydrogenases to determine its potency and mechanism of action.

-

Cellular and In Vivo Studies: Investigating the effects of TFOPA on BCAA metabolism in relevant cell models and, eventually, in animal models to understand its physiological consequences.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of TFOPA to understand the structural requirements for biological activity and to potentially develop more potent and selective modulators of metabolic pathways.

The information and protocols provided in this guide are intended to serve as a starting point for researchers to embark on the exciting journey of elucidating the biological role of this compound.

References

An In-depth Technical Guide on the Potential Biological Activity of 5,5,5-Trifluoro-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5,5,5-Trifluoro-2-oxopentanoic acid is limited in publicly available literature. This guide synthesizes information on the known biological activities of structurally related compounds, specifically those containing trifluoromethyl ketone and α-keto acid moieties, to infer the potential bioactivity of the target compound. The content herein is intended for informational and research guidance purposes and not as a definitive statement of the compound's properties.

Introduction

This compound is a small molecule featuring two key functional groups that are known to confer significant biological activity: a trifluoromethyl ketone (TFMK) and an α-keto acid. The high electronegativity of the fluorine atoms in the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic, rendering it a reactive center for nucleophilic attack. This feature is a cornerstone of the inhibitory potential of TFMK-containing compounds. The α-keto acid moiety is a fundamental component of various metabolic pathways, suggesting that this compound could potentially interact with metabolic enzymes. This guide explores the prospective biological activities of this compound based on the well-documented roles of these functional groups in enzyme inhibition and metabolic modulation.

Potential Biological Activities and Mechanisms of Action

Based on its structural characteristics, this compound is hypothesized to primarily function as an enzyme inhibitor. The two main avenues of its potential biological activity are detailed below.

Trifluoromethyl Ketone-Mediated Enzyme Inhibition

Trifluoromethyl ketones are renowned as potent inhibitors of a variety of enzymes, most notably serine and cysteine proteases.[1][2] The mechanism of inhibition typically involves the nucleophilic attack of an active site residue (e.g., the hydroxyl group of serine or the thiol group of cysteine) on the highly electrophilic carbonyl carbon of the TFMK. This results in the formation of a stable, yet often reversible, hemiketal or hemithioketal adduct.[1][2] This adduct mimics the tetrahedral transition state of the enzymatic reaction, leading to potent inhibition.[3]

Enzyme classes that are potential targets for this compound include:

-

Serine Proteases: (e.g., chymotrypsin, elastase, thrombin)[4]

-

Cysteine Proteases: (e.g., caspases, cathepsins, SARS-CoV 3CL protease)[1][2]

-

Carboxylesterases [5]

-

Histone Deacetylases (HDACs): The trifluoromethyl ketone can act as a zinc-binding group in the active site of these enzymes.[6]

α-Keto Acid-Mediated Metabolic Modulation

Alpha-keto acids are pivotal intermediates in numerous metabolic pathways, including the citric acid cycle and amino acid metabolism.[7] Analogs of these metabolic α-keto acids can act as competitive inhibitors of enzymes involved in these pathways. For instance, branched-chain α-keto acids have been demonstrated to inhibit the respiratory chain in brain metabolism.[8] Furthermore, certain α-keto acid metabolites have been identified as inhibitors of histone deacetylases.

Therefore, this compound could potentially interfere with:

-

Amino Acid Transaminases [7]

-

α-Keto Acid Dehydrogenase Complexes

-

Other Metabolic Enzymes that recognize short-chain keto acids as substrates or regulators.

Quantitative Data on Structurally Related Inhibitors

To provide a quantitative perspective on the potential potency of this compound, the following tables summarize the inhibitory activities of various trifluoromethyl ketone and α-keto acid-containing compounds against different enzyme targets.

Table 1: Inhibitory Activity of Selected Trifluoromethyl Ketone-Containing Compounds

| Inhibitor Class | Target Enzyme | IC50 / Kᵢ | Reference |

| Peptidyl TFMKs | SARS-CoV 3CL Protease | Kᵢ = 0.3 µM | [1] |

| TFMK-based analogues | Histone Deacetylases (HDACs) | Low nanomolar IC50 values | [6] |

| Sulfanyl TFKs | Mammalian Carboxylesterases | Kᵢ as low as 0.3 nM | [9] |

| Peptidyl TFMKs | Human Leukocyte Elastase | Potent inhibition | [4] |

Table 2: Inhibitory Activity of Selected α-Keto Acid-Containing Compounds

| Inhibitor | Target Enzyme/System | Effect | Concentration | Reference |

| Branched-Chain α-Keto Acids | Prolyl Hydroxylase Domain 2 (PHD2) | IC50 = 252 µM | 252 µM | [10] |

| α-Ketoisocaproic acid (KIC) | Mitochondrial Respiratory Chain | Reduced activity | 1-10 mM | [11] |

| Branched-Chain α-Keto Acids | Brain Energy Metabolism | Inhibition of respiratory chain complex I-III by ~60% | 1-5 mM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of this compound.

General Enzyme Inhibition Assay (Proteases)

This protocol describes a general approach for determining the inhibitory effect of a compound on a protease using a fluorogenic substrate.

Materials:

-

Purified target protease

-

Fluorogenic peptide substrate specific for the target protease

-

Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)

-

This compound (test compound)

-

Known inhibitor for the target protease (positive control)

-

DMSO (for dissolving the test compound)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Solutions:

-

Dissolve the test compound and positive control in DMSO to create stock solutions.

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

Prepare working solutions of the enzyme and substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a small volume (e.g., 2-5 µL) of the diluted test compound, positive control, or DMSO (vehicle control) to respective wells.

-

Add the enzyme solution to all wells except for the substrate control wells.

-

Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Initiate Reaction:

-

Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

-

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol outlines a method for assessing the inhibition of HDAC enzymes.[12][13]

Materials:

-

Purified HDAC enzyme or nuclear extract containing HDACs

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

This compound (test compound)

-

Trichostatin A (TSA) or Suberoylanilide hydroxamic acid (SAHA) as a positive control

-

Developer solution (e.g., trypsin in assay buffer)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare stock and working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO) and assay buffer.

-

Prepare working solutions of the HDAC enzyme and fluorogenic substrate.

-

-

Assay Reaction:

-

To the wells of a 96-well plate, add the assay buffer, followed by the test compound or positive control.

-

Add the HDAC enzyme solution to the wells and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Develop Signal:

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate to release the fluorophore.

-

Incubate at 37°C for approximately 15-20 minutes.

-

-

Measure Fluorescence:

-

Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Calculate Inhibition:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration.

-

Visualizations

Proposed Mechanism of Serine Protease Inhibition

The following diagram illustrates the proposed mechanism by which this compound may inhibit a serine protease through the formation of a hemiketal adduct with the active site serine residue.

Caption: Proposed mechanism of serine protease inhibition.

Experimental Workflow for Screening and Characterization

This diagram outlines a typical workflow for the initial screening and subsequent characterization of this compound as a potential enzyme inhibitor.

Caption: Experimental workflow for inhibitor screening.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet prevalent in the scientific literature, its chemical structure strongly suggests a high potential for biological activity, primarily as an enzyme inhibitor. The presence of a trifluoromethyl ketone moiety points towards the potent inhibition of serine and cysteine proteases, as well as other enzymes, through the formation of a transition-state analog. Concurrently, the α-keto acid functionality suggests possible interactions with enzymes involved in central metabolic pathways. The provided experimental protocols offer a clear path for the systematic investigation of these potential activities. Further research into this and structurally similar molecules could uncover novel therapeutic agents or valuable research tools for probing enzyme function.

References

- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and metabolic effects of ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of brain energy metabolism by the alpha-keto acids accumulating in maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metabolomics.se [metabolomics.se]

- 10. Branched chain α-ketoacids aerobically activate HIF1α signalling in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on fluorinated alpha-keto acids

An In-depth Technical Guide to Fluorinated α-Keto Acids for Drug Discovery

Abstract

Fluorinated α-keto acids represent a unique and powerful class of compounds in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the α-keto acid scaffold significantly enhances the electrophilicity of the keto-carbonyl group, making these molecules potent inhibitors of various enzymes, particularly proteases. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of fluorinated α-keto acids. It details key experimental protocols, presents quantitative biological data in structured tables, and utilizes diagrams to illustrate synthetic workflows and mechanisms of action, serving as a vital resource for researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate and enhance pharmacokinetic and physicochemical properties.[1] Fluorine's high electronegativity and relatively small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] When applied to the α-keto acid framework, these effects are particularly pronounced. The presence of α-fluorine atoms destabilizes the C-O π-bond of the adjacent carbonyl group, rendering it highly susceptible to nucleophilic attack.[3] This enhanced electrophilicity is the cornerstone of their biological activity, especially as "transition state analogue" inhibitors of enzymes like serine proteases.[3] These compounds form stable, covalent hemiacetal or hemiketal adducts with active site residues, effectively blocking the enzyme's catalytic function.[3][4] This guide explores the synthetic routes to access these valuable molecules and their application as enzyme inhibitors.

Synthesis of Fluorinated α-Keto Acids and Their Precursors

The synthesis of fluorinated α-keto acids and their ketone analogues can be achieved through several methodologies, primarily involving electrophilic fluorination of dicarbonyl compounds or their precursors.

Electrophilic Fluorination of β-Dicarbonyl Compounds

A common strategy involves the direct fluorination of β-dicarbonyl compounds using an electrophilic fluorine source like Selectfluor®. The reaction typically proceeds through an enol or enolate intermediate.[5] The selectivity for mono- or di-fluorination can often be controlled by adjusting the amount of the fluorinating reagent.[6]

Caption: Electrophilic fluorination of β-dicarbonyl compounds.

Decarboxylative Fluorination of β-Ketoacids

Another efficient method is the decarboxylative fluorination of β-ketoacids. This reaction can be mediated by reagents like N-fluorobenzenesulfonimide (NFSI) and proceeds through electrophilic fluorination followed by decarboxylation to yield the α-fluoroketone.[7]

Synthesis from Carboxylic Acids

A multi-step, telescoped reaction sequence allows for the synthesis of α-fluoroketones directly from carboxylic acids. This process avoids the isolation of intermediates, improving overall efficiency.[7]

Caption: Synthesis of α-fluoroketones from carboxylic acids.[7]

Experimental Protocols

General Protocol for Electrophilic Fluorination of a Cyclic Diketone[5]

-

Dissolution: The cyclic diketone substrate is dissolved in a suitable solvent, such as acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Fluorinating Agent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is added to the solution portion-wise at room temperature. The reaction is often performed in the presence of water or can be conducted in a micellar system using an amphiphile like sodium dodecyl sulfate (SDS).[6]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-fluorinated ketone.

Protocol for Synthesis of α-Keto Acids for Chemoenzymatic Synthesis[8]

This protocol describes the generation of an α-keto acid as a precursor for the enzymatic synthesis of a fluorinated amino acid.

-

Condensation: Ethyl isocyanoacetate is condensed with a fluorinated aldehyde to yield an oxazoline intermediate.

-

Hydrolysis-Dehydration: The oxazoline is subjected to a hydrolysis-dehydration sequence to form an enamine.

-

Acid Hydrolysis: The enamine is treated with acid to hydrolyze it to the corresponding α-keto acid.[8]

-

Enzymatic Transamination: The resulting α-keto acid is then used as a substrate for a transaminase enzyme (e.g., from Alcaligenes faecalis) with an amino donor like glutamic acid to produce the chiral fluorinated α-amino acid.

Caption: Chemoenzymatic synthesis of fluorinated α-amino acids.[8]

Biological Activity: Enzyme Inhibition

The primary application of fluorinated α-keto acids in drug development is as potent enzyme inhibitors. Their enhanced electrophilicity makes them excellent mimics of the transition state of substrate hydrolysis, particularly for serine and cysteine proteases.

Mechanism of Serine Protease Inhibition

Fluorinated α-keto acids act as slow-binding inhibitors of serine proteases like chymotrypsin.[4] The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the highly electrophilic keto-carbonyl carbon of the inhibitor. This results in the formation of a stable, covalent tetrahedral hemiketal complex, which is analogous to the high-energy tetrahedral intermediate formed during normal peptide bond cleavage.[3] This stable complex effectively sequesters the enzyme, inhibiting its function. The presence and stability of this complex can be confirmed using techniques like 19F NMR spectroscopy.[3][4]

Caption: Mechanism of serine protease inhibition.[3][4]

Quantitative Inhibition Data

Studies on the inhibition of chymotrypsin by a series of fluorinated α-keto acid derivatives have demonstrated a clear structure-activity relationship. Potency generally increases with the number of fluorine atoms and can be significantly enhanced by appending peptide chains that interact with the enzyme's substrate-binding subsites (S' subsites).[4]

| Compound | R Group | Number of Fluorine Atoms | Ki (µM) for Chymotrypsin | Reference |

| PhCHFCOCO₂R | H, Me, Et | 1 | 4700 - 15 | [4] |

| PhCH₂CHFCOCO₂R | H, Me, Et | 1 | > 15 | [4] |

| PhCF₂COCO₂R | H, Me, Et | 2 | > 15 | [4] |

| PhCH₂CF₂COCO₂R | H, Me, Et | 2 | > 15 | [4] |

| PhCH₂CF₂COCO-Ala-Leu-Arg-OMe·HCl·H₂O | Peptide | 2 | 0.19 | [4] |

| PhCH₂CF₂COCO-Ala-Leu-Val-OEt·H₂O | Peptide | 2 | 3.6 | [4] |

Table 1: Inhibition constants (Ki) of various fluorinated α-keto acid derivatives against chymotrypsin. Data sourced from[4].

Conclusion

Fluorinated α-keto acids are versatile and highly valuable compounds for drug discovery. Their synthesis is accessible through modern fluorination techniques, and their unique electronic properties make them potent and specific mechanism-based enzyme inhibitors. The ability to tune their inhibitory potency by modifying both the fluorinated core and peripheral peptide recognition elements underscores their potential. The detailed protocols, quantitative data, and mechanistic diagrams provided in this guide offer a solid foundation for researchers aiming to exploit the chemical and biological properties of these powerful molecules in the development of new therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 6. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of fluorinated amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: 5,5,5-Trifluoro-2-oxopentanoic Acid (CAS 118311-18-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and available technical information for 5,5,5-Trifluoro-2-oxopentanoic acid, registered under CAS number 118311-18-5. The information is curated for professionals in research and drug development, with a focus on data presentation and the context of related compounds in medicinal chemistry.

Core Properties and Synonyms

This compound is a fluorinated alpha-keto acid. The presence of the trifluoromethyl group significantly influences its chemical and potential biological properties.

Table 1: Chemical and Physical Properties of CAS 118311-18-5

| Property | Value | Source |

| Molecular Formula | C₅H₅F₃O₃ | [1] |

| Molecular Weight | 170.09 g/mol | [1] |

| CAS Number | 118311-18-5 | |

| IUPAC Name | This compound |

Table 2: Synonyms for CAS 118311-18-5

| Synonym |

| 5,5,5-Trifluoro-2-oxovaleric acid |

| 5,5,5-Trifluoro-alpha-ketovaleric acid |

Context in Medicinal Chemistry and Drug Development

While specific biological data for this compound is limited in publicly available literature, the broader classes of trifluoromethyl ketones and α-keto acids are well-documented as potent enzyme inhibitors. This provides a strong rationale for investigating the biological activity of this specific compound.

Trifluoromethyl ketones are known to act as transition-state analog inhibitors for a variety of enzymes.[2] Their electrophilic carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, can be attacked by nucleophilic residues (such as serine or cysteine) in an enzyme's active site, forming a stable hemiacetal or hemiketal adduct. This mimics the tetrahedral transition state of the natural substrate hydrolysis, leading to potent enzyme inhibition.[3]

Fluorinated α-keto acids have been successfully designed as inhibitors for proteases like chymotrypsin.[3] The potency of these inhibitors often increases with the number of fluorine atoms.[3] Furthermore, trifluoromethyl ketones have been explored as zinc-binding groups in the design of histone deacetylase (HDAC) inhibitors, although they can be susceptible to metabolic reduction in vivo.[4]

Potential Signaling Pathway Involvement

Given the established role of related compounds as enzyme inhibitors, this compound could potentially modulate various signaling pathways by targeting key enzymes. For example, inhibition of specific proteases could impact pathways involved in apoptosis, cell cycle regulation, or signal transduction. Similarly, inhibition of HDACs could influence epigenetic regulation and gene expression.

Logical Relationship Diagram: Investigating Biological Activity

The following diagram outlines a logical workflow for investigating the potential biological activity of this compound based on the properties of related compounds.

Caption: A logical workflow for the synthesis, biological screening, and mechanistic study of this compound.

Experimental Protocols

Inferred Synthetic Protocol

A potential synthetic route to this compound could be adapted from the synthesis of related α-keto acids. A possible precursor is 5,5,5-trifluoronorvaline.[5] The conversion of an amino acid to an α-keto acid can often be achieved through oxidative deamination.

Experimental Workflow: Inferred Synthesis

Caption: A plausible, high-level workflow for the synthesis of this compound.

Representative Enzyme Inhibition Assay Protocol (Example: Serine Protease)

This protocol is a general guideline for assessing the inhibitory activity of this compound against a model serine protease, such as chymotrypsin.

Materials:

-

Chymotrypsin (from bovine pancreas)

-

This compound (test inhibitor)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)

-

Tris-HCl buffer (pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of chymotrypsin in Tris-HCl buffer.

-

Prepare a stock solution of the substrate in DMSO.

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions.

-

-

Assay:

-

In a 96-well plate, add Tris-HCl buffer to each well.

-

Add the test inhibitor dilutions to the respective wells.

-

Add the chymotrypsin solution to all wells except for the blank.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm (for the release of p-nitroaniline) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.

-

To determine the inhibition constant (Ki), perform kinetic studies with varying substrate and inhibitor concentrations and fit the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

-

Conclusion

This compound (CAS 118311-18-5) is a chemical entity with potential for further investigation in the field of drug discovery, primarily due to the known biological activities of the trifluoromethyl ketone and α-keto acid functional groups. While specific experimental data for this compound is scarce, the information on related molecules provides a strong foundation for future research into its enzyme inhibitory properties and potential therapeutic applications. The methodologies and logical workflows presented in this guide offer a starting point for researchers and scientists to explore the biological significance of this compound.

References

- 1. 118311-18-5|this compound|BLD Pharm [bldpharm.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Norvaline, 5,5,5-trifluoro- | CAS#:2365-80-2 | Chemsrc [chemsrc.com]

5,5,5-Trifluoro-2-oxopentanoic acid molecular weight and formula

An In-depth Technical Guide to the Molecular Weight and Formula of 5,5,5-Trifluoro-2-oxopentanoic Acid

This technical guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a compound of interest to researchers and professionals in the fields of chemistry and drug development.

Molecular Formula

The molecular formula for this compound has been determined to be C₅H₅F₃O₃ [1][2]. This formula indicates that each molecule of the compound is composed of five carbon atoms, five hydrogen atoms, three fluorine atoms, and three oxygen atoms. The structure consists of a five-carbon pentanoic acid backbone with a trifluoromethyl group at the C5 position and a ketone (oxo) group at the C2 position. The CAS number for this compound is 118311-18-5[2][3].

Molecular Weight

The molecular weight of this compound is 170.09 g/mol [1][2]. This value is a critical parameter for a wide range of experimental procedures, including quantitative analysis, solution preparation, and reaction stoichiometry.

Data Presentation: Elemental Composition and Molecular Weight Calculation

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 5 | 12.011[4][5] | 60.055 |

| Hydrogen | H | 5 | 1.008[6][7][8] | 5.040 |

| Fluorine | F | 3 | 18.998[9][10] | 56.994 |

| Oxygen | O | 3 | 15.999[11][12][13] | 47.997 |

| Total | 16 | 170.086 |

Note: The calculated molecular weight is 170.086 g/mol . The commonly cited value of 170.09 g/mol is a rounded figure.

Experimental Protocols: Determination of Molecular Weight

The molecular weight of a chemical compound is determined by summing the atomic weights of its constituent atoms.

Methodology:

-

Determine the Molecular Formula: The first step is to ascertain the precise molecular formula of the compound through methods such as elemental analysis and mass spectrometry. For this compound, the formula is C₅H₅F₃O₃.

-

Obtain Standard Atomic Weights: The standard atomic weights for each element are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

-

Calculate Total Mass: The number of atoms of each element is multiplied by its respective atomic weight. These values are then summed to yield the total molecular weight of the compound.

Visualizations

The following diagrams illustrate the elemental composition and the workflow for determining the molecular properties of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 118311-18-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS#:118311-18-5 | Chemsrc [chemsrc.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 9. WebElements Periodic Table » Fluorine » the essentials [winter.group.shef.ac.uk]

- 10. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Methodological & Application

Experimental protocol for using 5,5,5-Trifluoro-2-oxopentanoic acid in enzyme assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,5-Trifluoro-2-oxopentanoic acid belongs to the class of α-keto acids and contains a trifluoromethyl group, a moiety known to be a key pharmacophore in various enzyme inhibitors. Trifluoromethyl ketones are recognized as potent reversible inhibitors of several enzyme classes, particularly serine and cysteine proteases. They often act as transition-state analogs, forming a stable hemiacetal or hemithioketal with the active site serine or cysteine residue, respectively. This document provides a generalized experimental protocol for evaluating the inhibitory potential of this compound against a model serine protease.

Putative Mechanism of Action: Serine Protease Inhibition

Trifluoromethyl ketones are known to be effective inhibitors of serine proteases. The electrophilic carbonyl carbon of the trifluoromethyl ketone is attacked by the nucleophilic hydroxyl group of the active site serine residue (Ser195 in many proteases). This forms a stable, covalent hemiacetal adduct, which mimics the tetrahedral transition state of peptide bond hydrolysis. This reversible covalent inhibition effectively blocks the enzyme's catalytic activity.

Experimental Protocol: Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a model serine protease, such as trypsin or chymotrypsin, using a chromogenic substrate.

Materials and Reagents:

-

Enzyme: Serine Protease (e.g., Trypsin, Chymotrypsin)

-

Inhibitor: this compound

-

Substrate: Chromogenic substrate specific for the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 0.005% Triton X-100.[1]

-

Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solution.

-

Instrumentation: 96-well plate reader (spectrophotometer)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the serine protease in the assay buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the chromogenic substrate in the assay buffer.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the inhibitor dilutions to the respective wells. Include a control with no inhibitor.

-

Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 20 minutes) at room temperature to allow for enzyme-inhibitor binding.[1]

-

Initiate the reaction by adding the chromogenic substrate solution to all wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals for a set period (e.g., 15-30 minutes) using the plate reader.[2]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[3][4]

-